2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine
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Overview
Description
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with amino groups and a phenylazo group containing a diethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 4-diethylaminobenzenediazonium chloride, followed by coupling with 2,4,6-triaminopyrimidine. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives where the azo group is reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts color properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The presence of amino groups and the azo linkage play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine:
2,4,6-Triamino-1,3,5-triazine-1,3-dioxide: An energetic material with applications in explosives.
2,4,6-Triamino-5-pyrimidinecarbonitrile: Used as a reference standard in environmental analysis.
Uniqueness
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
4449-92-7 |
---|---|
Molecular Formula |
C14H20N8 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H20N8/c1-3-22(4-2)10-7-5-9(6-8-10)20-21-11-12(15)18-14(17)19-13(11)16/h5-8H,3-4H2,1-2H3,(H6,15,16,17,18,19) |
InChI Key |
OCSWUURZJAUGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
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